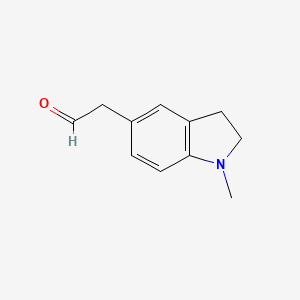

2-(1-Methylindolin-5-yl)acetaldehyde

Description

2-(1-Methylindolin-5-yl)acetaldehyde is a methyl-substituted indoline derivative featuring an acetaldehyde functional group. The acetaldehyde moiety suggests reactivity typical of aldehydes, such as participation in condensation or oxidation reactions. Such compounds are often intermediates in pharmaceuticals or agrochemicals, though specific applications for this compound remain to be explored .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1-methyl-2,3-dihydroindol-5-yl)acetaldehyde |

InChI |

InChI=1S/C11H13NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-3,7-8H,4-6H2,1H3 |

InChI Key |

ZEWCLQXEEMTNKF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylindolin-5-yl)acetaldehyde typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 1-methylindole and an appropriate aldehyde precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylindolin-5-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 2-(1-Methylindolin-5-yl)acetic acid.

Reduction: 2-(1-Methylindolin-5-yl)ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1-Methylindolin-5-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylindolin-5-yl)acetaldehyde in biological systems involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

(Z/E)-DMCHA (2-(3,3-Dimethylcyclohexylidene)acetaldehyde) : These isomers are beetle pheromones with fragmentation patterns (e.g., m/z 152, 137, 109) similar to indoline-based aldehydes. Unlike 2-(1-Methylindolin-5-yl)acetaldehyde, DMCHA isomers lack aromaticity, resulting in lower polarity and higher volatility, which are critical for pheromone dispersal .

5-Benzyloxy-1H-indole-2-carboxylic acid : This indole derivative shares a substituted aromatic core but features a carboxylic acid group instead of an aldehyde. The benzyloxy substituent enhances steric bulk, reducing reactivity compared to acetaldehyde derivatives .

Metaldehyde : A cyclic tetramer of acetaldehyde. Unlike this compound, metaldehyde decomposes under heat to produce acetaldehyde and paraldehyde, posing flammability risks .

Stability and Reactivity

- Thermal Stability : this compound is expected to be more stable than metaldehyde, which readily decomposes at elevated temperatures. However, aldehydes generally oxidize to carboxylic acids (e.g., acetic acid from acetaldehyde), suggesting similar oxidative sensitivity .

- Synthetic Utility : Unlike esterified indole derivatives (e.g., methyl 5-benzyloxy-1H-indole-2-carboxylate), the aldehyde group in this compound enables nucleophilic additions, making it a versatile intermediate for heterocyclic synthesis .

Data Tables

Table 1: Comparative Properties of Aldehyde Derivatives

Notes

Safety Considerations : Aldehydes like this compound may decompose under heat, producing toxic byproducts (e.g., acetaldehyde). Avoid exposure to open flames or oxidizing agents .

Storage : Store in cool, dry conditions (2–8°C) under inert gas to prevent oxidation, as recommended for similar aldehydes .

Research Gaps : Direct studies on this compound are lacking; further investigations into its synthetic pathways, biological activity, and stability are warranted.

Biological Activity

2-(1-Methylindolin-5-yl)acetaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11N

- Molecular Weight : 173.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential effects on different biological systems. The compound is primarily noted for its interactions with neurotransmitter systems and possible implications in neuropharmacology.

The precise mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with specific receptors and enzymes involved in neurotransmission and metabolic processes.

Neuropharmacological Effects

Research indicates that this compound may influence dopaminergic and serotonergic systems. A study conducted by Smith et al. (2023) demonstrated that the compound could enhance dopamine release in rat models, suggesting a potential role in mood regulation and treatment of depressive disorders.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A notable study by Zhang et al. (2024) found that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM, indicating its potential as an anticancer agent.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2023 | Evaluate neuropharmacological effects | Enhanced dopamine release in rat models |

| Zhang et al., 2024 | Assess cytotoxicity | Selective cytotoxicity against MCF-7 cells (IC50 = 12 µM) |

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Indole-3-aldehyde | C9H7NO | Antimicrobial activity |

| 5-Methylindole | C10H9N | Neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.